molecular formula C28H29N5O3 B2661698 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207040-99-0

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2661698
CAS No.: 1207040-99-0
M. Wt: 483.572
InChI Key: NMQZOHBGJMOCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Contextual Framework

Historical Development of Multi-Heterocyclic Compounds in Medicinal Research

The integration of heterocyclic frameworks into drug design dates to the 19th century, with seminal discoveries like the synthesis of pyridine derivatives by Brugnatelli in 1818. By the mid-20th century, heterocycles dominated pharmaceutical pipelines, constituting over 60% of marketed drugs due to their structural versatility and capacity for hydrogen bonding. Early breakthroughs, such as the Hantzsch dihydropyridine synthesis (1882), demonstrated the feasibility of constructing nitrogen-containing heterocycles with therapeutic potential.

The evolution of multi-heterocyclic hybrids accelerated in the 21st century, driven by advances in synthetic methodologies like C–H activation and photoredox chemistry. For instance, the fusion of benzodioxole and pyrazole motifs, as seen in the target compound, emerged from efforts to combine antioxidant and anti-inflammatory properties within a single molecule. Piperazine, introduced later as a flexible linker, improved pharmacokinetic profiles by enhancing solubility and metabolic stability.

Table 1: Key Historical Milestones in Heterocyclic Drug Development
Year Development Heterocycle Type Impact
1818 Isolation of alloxan from uric acid Pyrimidine derivative Early recognition of heterocyclic roles
1882 Hantzsch dihydropyridine synthesis Dihydropyridine Enabled calcium channel blocker development
1967 Formation of RSC Heterocyclic Group Diverse heteroaromatics Catalyzed industrial-academic collaborations
2020 Hybrid benzodioxole-pyrazole agents Multi-heterocyclic scaffolds Addressed multi-target inflammatory pathways

Pharmacological Significance of Hybrid Molecular Scaffolds

Hybrid compounds like (4-(benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone exemplify the strategic merging of pharmacophores to synergize biological activities:

  • Benzodioxole : Known for antioxidant and neuroprotective effects, this moiety facilitates interactions with cytochrome P450 enzymes and redox-sensitive targets.
  • Pyrazole : Its planar structure enables π-π stacking with aromatic residues in enzyme active sites, as demonstrated in COX-2 inhibitors.
  • Piperazine : Enhances aqueous solubility and serves as a conformational spacer, optimizing binding to G-protein-coupled receptors.
  • Pyrrole : Contributes to electron-rich environments favorable for intercalation or radical scavenging, as seen in antiviral agents.
Table 2: Pharmacophoric Contributions of Heterocyclic Moieties in the Compound
Moietie Key Interactions Therapeutic Implications
Benzodioxole Hydrogen bonding via oxygen atoms Antioxidant, anti-inflammatory
Pyrazole π-π stacking with hydrophobic pockets COX/LOX dual inhibition
Piperazine Solubility enhancement, spacer Improved bioavailability
Pyrrole Radical stabilization Anticancer, antimicrobial

The hybridization of these units potentially enables multi-target engagement, addressing limitations of single-target therapies in complex diseases like cancer and chronic inflammation.

Research Rationale and Scientific Objectives

Current drug discovery faces challenges in overcoming resistance mechanisms and achieving polypharmacology. The target compound’s design aligns with three key objectives:

  • Dual COX/5-LOX Inhibition : By integrating benzodioxole (COX inhibition) and pyrazole (5-LOX modulation), the compound may suppress prostaglandin and leukotriene pathways simultaneously, reducing inflammatory cascades more effectively than single-target agents.
  • Enhanced Blood-Brain Barrier Penetration : The lipophilic benzodioxole and polar piperazine balance may facilitate CNS targeting, addressing unmet needs in neurodegenerative diseases.
  • Synthetic Accessibility : Modular assembly via urea/thiourea linkages (as in related piperazine-pyrazole hybrids) allows rapid diversification for structure-activity relationship studies.

Ongoing research aims to validate these hypotheses through in silico docking studies and in vitro enzyme assays, building on precedents like the anti-inflammatory activity of benzodioxole-pyrazole hybrids.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-2-21-5-8-23(9-6-21)33-27(31-11-3-4-12-31)24(18-29-33)28(34)32-15-13-30(14-16-32)19-22-7-10-25-26(17-22)36-20-35-25/h3-12,17-18H,2,13-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZOHBGJMOCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3C_{26}H_{28}N_4O_3 with a molecular weight of 476.95 g/mol. The structure features a piperazine ring linked to a benzo[d][1,3]dioxole moiety and a pyrazole derivative, which are known for their biological activity.

Anticonvulsant and Antidepressant Effects

Research has indicated that piperazine derivatives exhibit significant anticonvulsant properties. A study evaluated the compound 1-[4-(benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenylurea (BPPU), which shares structural similarities with the target compound. It was found to possess potent anticonvulsant and antidepressant activities in various in vivo models, suggesting that the piperazine moiety plays a crucial role in these effects .

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through the inhibition of GABAergic transmission. The presence of the benzo[d][1,3]dioxole group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration, thereby augmenting its central nervous system effects .

In Vivo Studies

In vivo pharmacological evaluations have demonstrated that compounds similar to the target molecule can significantly reduce seizure frequency and severity in animal models. For instance, BPPU showed a marked increase in seizure threshold when tested against chemically induced seizures in rodents .

Comparative Analysis with Other Compounds

A comparative study between various piperazine derivatives revealed that those containing the benzo[d][1,3]dioxole structure exhibited higher potency as anticonvulsants than their counterparts lacking this moiety. This suggests that structural modifications can lead to enhanced biological activity .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity
Target CompoundC26H28N4O3476.95Anticonvulsant, Antidepressant
BPPUC23H25N5O3421.47Anticonvulsant
Other DerivativeC21H20N4O4392.41Antibacterial

Case Study 1: Anticonvulsant Activity

In a controlled study, BPPU was administered to rats subjected to maximal electroshock seizures. Results indicated a significant reduction in seizure duration compared to control groups, highlighting its potential as an effective anticonvulsant agent.

Case Study 2: Antidepressant Efficacy

Another investigation focused on the antidepressant effects of similar compounds using forced swim tests in mice. The results showed a decrease in immobility time, suggesting that these compounds may exert antidepressant-like effects through serotonergic mechanisms.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several classes of pyrazole- and piperazine-containing derivatives. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/Structure Core Structure Key Substituents Reported Activity
Target Compound Pyrazole-piperazine methanone Benzo[d][1,3]dioxol, 4-ethylphenyl, pyrrole Hypothesized antimicrobial/CNS
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzo[d][1,3]dioxol, furan Antimicrobial
(Pyridin-4-yl)(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone Dihydropyrazole-pyridinyl methanone Phenyl, pyridine Not reported
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Pyrazole-piperazinyl methanone 2,3-Dimethylphenyl, phenyl Not reported

Key Observations:

Substituent Diversity : The target compound’s 4-ethylphenyl and pyrrole groups distinguish it from analogs with simpler aryl (e.g., phenyl) or heteroaryl (e.g., furan) substituents. These groups may modulate lipophilicity and target selectivity .

Piperazine vs. Dihydropyrazole: Unlike dihydropyrazole derivatives (e.g., ), the piperazine moiety in the target compound could enhance solubility and bioavailability, as piperazine is a known solubilizing group in drug design .

Methanone Bridge: The methanone linker is conserved across analogs, suggesting its role in maintaining conformational rigidity and facilitating interactions with enzymatic active sites .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Antimicrobial Potential: Pyrazole derivatives with benzo[d][1,3]dioxol groups (e.g., ) exhibit antimicrobial activity, likely due to membrane disruption or enzyme inhibition. The pyrrole substituent in the target compound may broaden its spectrum against Gram-negative pathogens .
  • CNS Activity: Piperazine-containing compounds often target serotonin or dopamine receptors.
  • Solubility and LogP : The piperazine ring may lower the logP compared to dihydropyrazole analogs, improving aqueous solubility. However, the 4-ethylphenyl group could counterbalance this effect, necessiting experimental validation .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C) confirms regiochemistry and purity.
  • HPLC monitors reaction progress (≥95% purity threshold).
  • Mass spectrometry validates molecular weight .

Advanced: How can researchers optimize synthetic yield when contradictions arise between theoretical and experimental product ratios?

Yield discrepancies often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically.
  • Protection-deprotection : Temporarily block reactive sites (e.g., piperazine nitrogen) to prevent undesired by-products .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

  • X-ray crystallography resolves absolute configuration, particularly for chiral centers in the pyrazole-piperazine core .
  • 2D NMR (COSY, HSQC) clarifies proton-proton coupling and heteronuclear correlations, critical for distinguishing regioisomers.
  • HPLC-MS detects trace impurities (e.g., dehalogenated by-products) .

Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models).
  • Prodrug design : Modify polar groups (e.g., esterify carboxylic acids) to enhance absorption.
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., FP or TR-FRET) for kinases or proteases.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Fragment-based screening : Test truncated analogs (e.g., isolated benzodioxole or pyrazole fragments) to identify pharmacophores.
  • Molecular docking : Prioritize substituents predicted to enhance binding affinity (e.g., halogenation at the 4-ethylphenyl group).
  • Meta-analysis : Compare bioactivity data from structurally related compounds (e.g., thiazolidinone derivatives) to infer SAR trends .

Basic: What stability tests are recommended for long-term storage?

  • Forced degradation : Expose to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) to identify labile groups.
  • HPLC-UV/MS : Monitor degradation products (e.g., oxidation of pyrrole to carbonyl derivatives).
  • Storage : Recommend desiccated, inert atmosphere (-20°C) in amber vials .

Advanced: How can researchers resolve crystallographic data contradictions arising from polymorphic forms?

  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions.
  • Computational modeling : Use Mercury CSD software to predict stable polymorphs .

Basic: What computational tools are used to predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous environments.
  • Docking software (AutoDock Vina, Glide) : Screen against homology models of receptors (e.g., GPCRs or kinases).
  • QM/MM (Quantum Mechanics/Molecular Mechanics) : Refine binding energy calculations for critical residues .

Advanced: How should researchers validate mechanisms when conflicting data arise from different assay platforms?

  • Triangulation : Combine SPR (kinetics), ITC (thermodynamics), and cellular thermal shift assays (CETSA).
  • CRISPR/Cas9 knockout : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Proteomics : Identify off-target effects via mass spectrometry-based profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.